2-(3-Methoxyprop-1-ynyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyprop-1-ynyl)-2-methyloxirane is an organic compound with a unique structure that includes an oxirane ring and a methoxypropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane typically involves the reaction of a suitable epoxide with a methoxypropynyl precursor. One common method is the reaction of 2-methyloxirane with 3-methoxyprop-1-yne under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyprop-1-ynyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyprop-1-ynyl)-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyprop-1-ynyl)pyridine: Similar structure but with a pyridine ring instead of an oxirane ring.
2-(3-Methoxyprop-1-ynyl)benzaldehyde: Contains a benzaldehyde group instead of an oxirane ring.
Uniqueness
2-(3-Methoxyprop-1-ynyl)-2-methyloxirane is unique due to its combination of an oxirane ring and a methoxypropynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H10O2 |
---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-(3-methoxyprop-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C7H10O2/c1-7(6-9-7)4-3-5-8-2/h5-6H2,1-2H3 |
InChI-Schlüssel |
AKKYLFBOLSDAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C#CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.